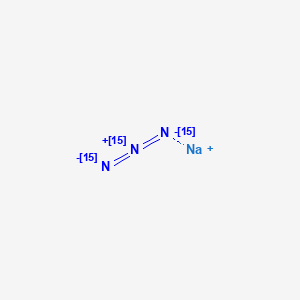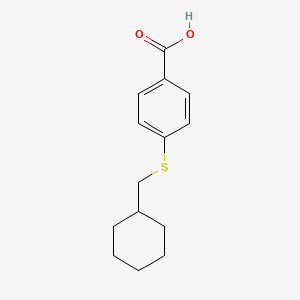![molecular formula C16H15NO5 B13851954 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-hydroxybenzoic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 4-hydroxybenzoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid: This compound has a similar structure but with different substitution patterns on the aromatic rings.
2-ethoxy-4-(2-(4-methoxyanilino)(oxo)ac)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with variations in the ether and acyl groups.
Uniqueness
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is unique due to its specific substitution pattern and the presence of both ether and aromatic functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-4-12(5-9-13)17-15(18)10-22-14-6-2-11(3-7-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
SDPIKLOGTLBIQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
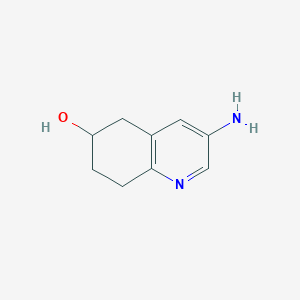
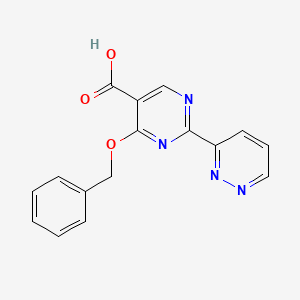
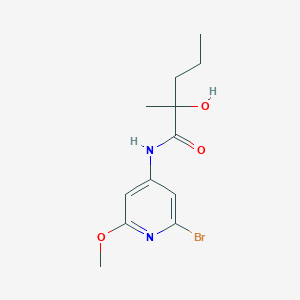
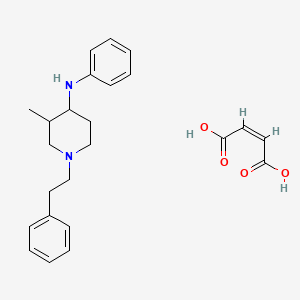
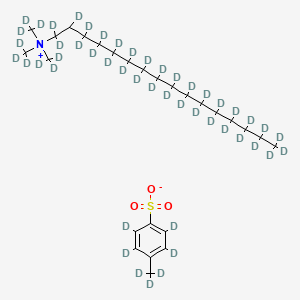
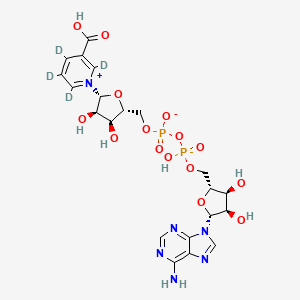

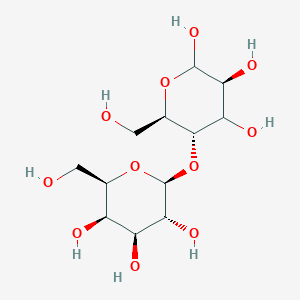
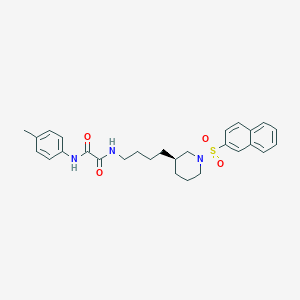
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
